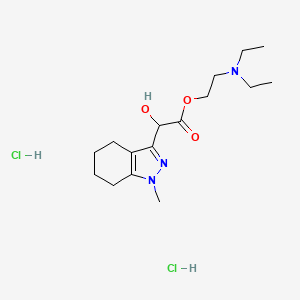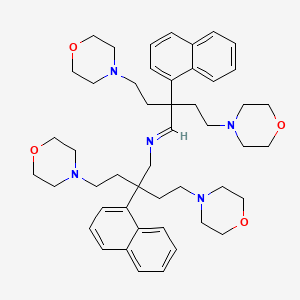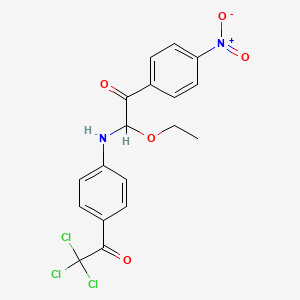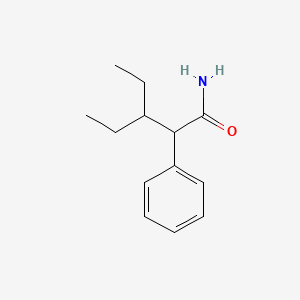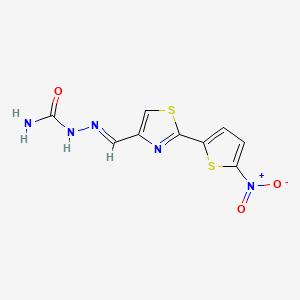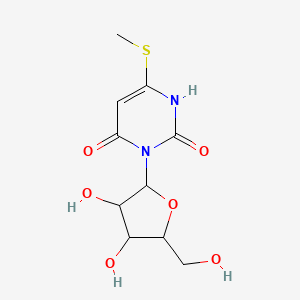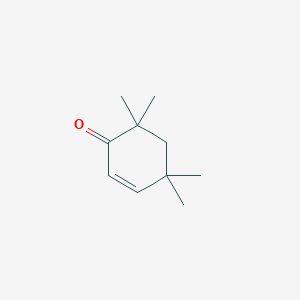
4,4,6,6-Tetramethylcyclohex-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-Tetramethylcyclohex-2-en-1-one: is an organic compound with the molecular formula C10H16O . It is a cyclohexenone derivative characterized by the presence of four methyl groups at positions 4 and 6 on the cyclohexene ring. This compound is known for its unique structural features and has been studied for various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6,6-tetramethylcyclohex-2-en-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4,4,6-trimethyl-2-cyclohexenone with methyl iodide in the presence of a base . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C)
Solvent: Organic solvents such as ethanol or acetone
Catalyst/Base: Strong bases like sodium hydroxide or potassium carbonate
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4,6,6-Tetramethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or alkylation reactions using reagents like bromine or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Bromine in carbon tetrachloride
Major Products Formed:
Oxidation: Formation of 4,4,6,6-tetramethylcyclohexane-1,2-dione
Reduction: Formation of 4,4,6,6-tetramethylcyclohexanol
Substitution: Formation of 4,4,6,6-tetramethyl-2-bromocyclohexanone
Wissenschaftliche Forschungsanwendungen
4,4,6,6-Tetramethylcyclohex-2-en-1-one has been utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the synthesis of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4,6,6-tetramethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Metabolic pathways, signal transduction pathways, and other cellular processes influenced by the compound.
Vergleich Mit ähnlichen Verbindungen
- 4,4,6-Trimethyl-2-cyclohexenone
- 4,4,6,6-Tetramethylcyclohexane-1,2-dione
- 4,4,6,6-Tetramethyl-2-bromocyclohexanone
Comparison: 4,4,6,6-Tetramethylcyclohex-2-en-1-one is unique due to its specific structural arrangement and the presence of four methyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
32264-57-6 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
4,4,6,6-tetramethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-9(2)6-5-8(11)10(3,4)7-9/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
AVJYBPVWUQFBIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C(=O)C=C1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


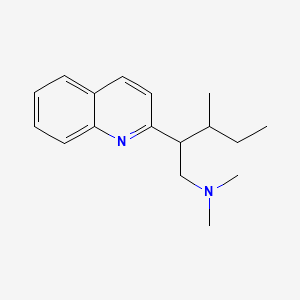
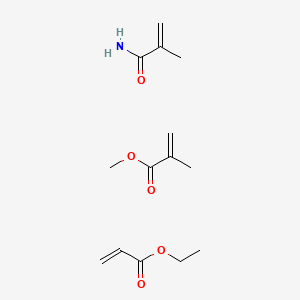
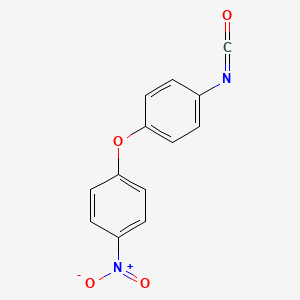
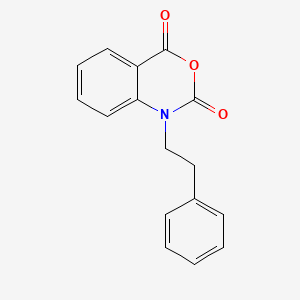
![[2-methyl-2-(propan-2-ylcarbamoyloxymethyl)pentyl]-propanoylcarbamic acid](/img/structure/B14690095.png)
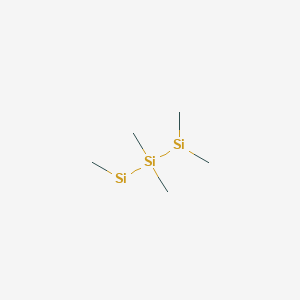
![nonacyclo[18.14.2.02,11.04,9.012,36.013,18.021,26.027,35.029,34]hexatriaconta-1(35),2,4,6,8,10,12(36),13,15,17,19,21,23,25,27,29,31,33-octadecaene](/img/structure/B14690099.png)
